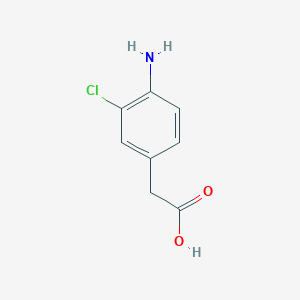

2-(4-Amino-3-chlorophenyl)acetic acid

Description

Contextualization within the Scope of Substituted Phenylacetic Acids and Amino Acid Derivatives

To fully appreciate the scientific interest in 2-(4-Amino-3-chlorophenyl)acetic acid, it is essential to understand its classification within two major families of organic compounds: substituted phenylacetic acids and amino acid derivatives.

Substituted Phenylacetic Acids: Phenylacetic acid (PAA) is an organic compound consisting of a phenyl group attached to an acetic acid moiety. wikipedia.org The core structure of PAA is a versatile scaffold found in a variety of natural and synthetic compounds. nih.gov Derivatives of PAA, known as substituted phenylacetic acids, are formed by adding other functional groups to the phenyl ring. These derivatives are of considerable importance in pharmaceutical and chemical industries. inventivapharma.comyoutube.com For instance, they serve as key intermediates in the production of drugs like diclofenac (B195802) (an anti-inflammatory agent) and penicillin G. wikipedia.orgmdpi.com The nature and position of the substituents on the phenyl ring can dramatically alter the molecule's chemical properties and biological activity, making them a rich area for research and development. nih.govgoogle.com

Amino Acid Derivatives: Amino acids are the fundamental building blocks of proteins. Beyond the 20 common proteinogenic amino acids, there exists a vast class of molecules known as non-proteinogenic amino acids (NPAAs) or amino acid derivatives. nbinno.comnih.govnih.gov These are amino acids that are not naturally encoded in the genetic code but are crucial in drug discovery and protein engineering. researchgate.net By incorporating NPAAs into peptides, researchers can enhance stability, improve binding affinity to biological targets, and create novel therapeutic agents. nbinno.comnih.gov Structurally, this compound can be classified as a non-proteinogenic amino acid derivative due to the presence of the amino (-NH2) and carboxylic acid (-COOH) groups, which are characteristic of amino acids.

Therefore, this compound is a hybrid molecule that embodies the structural features of both a substituted phenylacetic acid and an amino acid derivative. This dual identity is a primary driver of its utility in contemporary chemical synthesis.

Rationale for Academic Investigation of this compound

The academic and industrial investigation into this compound is propelled by its potential as a versatile synthon for creating novel, high-value compounds. The rationale for its study can be attributed to the combined influence of its three key structural components:

The Phenylacetic Acid Backbone: This scaffold is a well-established pharmacophore present in numerous biologically active molecules. mdpi.comnih.gov Its presence suggests that derivatives of this compound could interact with biological targets in a manner similar to other PAA-based drugs.

The Amino Group: The primary amine provides a reactive site for a wide range of chemical transformations, such as amidation. This allows for the straightforward attachment of other molecular fragments, enabling the construction of large and diverse chemical libraries for drug screening.

The Chlorine Atom: Halogenation is a common and powerful strategy in medicinal chemistry. The introduction of a chlorine atom can significantly modify a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. mdpi.com The specific placement of the chlorine atom ortho to the amino group in this compound can also influence electronic properties and reactivity, offering unique synthetic possibilities.

In essence, this compound is investigated because it provides a pre-functionalized and synthetically adaptable platform. Researchers can leverage its reactive sites to build new molecules with tailored properties, aiming to develop new pharmaceuticals, agrochemicals, or advanced materials. mdpi.com

Overview of Prior Research on Structurally Related Amino- and Chlorophenylacetic Acid Analogues

The scientific interest in this compound is also informed by the extensive body of research on its structural analogues. Studies on simpler molecules containing one or two of its key functional groups provide a foundation for predicting its reactivity and potential applications.

Amino-Substituted Phenylacetic Acids: A prominent example is 4-Aminophenylacetic acid, which has been studied for its use as an inhibitor of peptide transporters and as a starting material for derivatives with antimicrobial activity. researchgate.netchemicalbook.comfishersci.com Its crystal structure reveals a zwitterionic form, highlighting the interplay between the amino and carboxylic acid groups. researchgate.net

Chloro-Substituted Phenylacetic Acids: Analogues such as 2-chlorophenylacetic acid, 3-chlorophenylacetic acid, and 4-chlorophenylacetic acid are well-documented compounds used in organic synthesis. scbt.comgoogle.comchemscene.comlobachemie.comsigmaaldrich.com Research has focused on efficient methods for their synthesis, including selective chlorination of the phenylacetic acid core. nih.govunimi.itrsc.org These compounds are often used as intermediates in the production of pharmaceuticals and other fine chemicals. google.com

Amino- and Chloro-Substituted Analogues: The compound 2-Amino-2-(4-chlorophenyl)acetic acid (also known as 4-chlorophenylglycine) is a closely related analogue that has been investigated as a building block for more complex molecules. nih.govkeyorganics.net Its synthesis and properties are well-characterized, providing valuable comparative data for researchers working with similar structures.

Fluoro-Substituted Analogues: The existence and commercial availability of compounds like 2-(4-Amino-3-fluorophenyl)acetic acid indicate a broader interest in halogenated aminophenylacetic acids. chemscene.com Comparing the properties of chloro-, fluoro-, and other halo-substituted analogues allows scientists to fine-tune molecular characteristics for specific applications. mdpi.com

The collective research on these related molecules provides a robust framework for understanding the chemical behavior and potential of this compound.

Interactive Data Table: Structurally Related Phenylacetic Acid Analogues

| Compound Name | Molecular Formula | Key Substituents | Noted Research Context |

| Phenylacetic acid | C8H8O2 | None | Precursor for drugs, perfumes, hormones wikipedia.orgnih.govdrugbank.com |

| 4-Aminophenylacetic acid | C8H9NO2 | 4-amino | Intermediate for antimicrobial agents researchgate.netchemicalbook.com |

| 2-Chlorophenylacetic acid | C8H7ClO2 | 2-chloro | Organic synthesis intermediate lobachemie.com |

| 3-Chlorophenylacetic acid | C8H7ClO2 | 3-chloro | Biochemical for proteomics research scbt.comsigmaaldrich.com |

| 4-Chlorophenylacetic acid | C8H7ClO2 | 4-chloro | Intermediate for pesticides, pharmaceuticals google.com |

| 2-Amino-2-(4-chlorophenyl)acetic acid | C8H8ClNO2 | α-amino, 4-chloro | Pharmaceutical intermediate nih.gov |

| 2-(4-Amino-3-fluorophenyl)acetic acid | C8H8FNO2 | 4-amino, 3-fluoro | Chemical synthesis building block chemscene.com |

| Diclofenac | C14H11Cl2NO2 | 2,6-dichloro, anilino | Non-steroidal anti-inflammatory drug (NSAID) mdpi.comnih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-(4-amino-3-chlorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c9-6-3-5(4-8(11)12)1-2-7(6)10/h1-3H,4,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNPFHSPLVUBKAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)O)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemo Enzymatic Approaches for 2 4 Amino 3 Chlorophenyl Acetic Acid

Established Synthetic Pathways for Analogous Aminoaryl Acetic Acids

The synthesis of aminoaryl acetic acids, a class of compounds with significant biological and pharmaceutical relevance, relies on several classical organic reactions. rsc.org These methods are adaptable for preparing a wide array of derivatives, including 2-(4-amino-3-chlorophenyl)acetic acid.

The Strecker synthesis is a foundational method for producing α-amino acids from aldehydes or ketones. wikipedia.orgnih.gov The process involves a three-component reaction between an aldehyde, ammonia (B1221849), and cyanide, which forms an α-aminonitrile intermediate. nih.gov This intermediate is subsequently hydrolyzed to yield the desired α-amino acid. wikipedia.orgorganic-chemistry.org

For the synthesis of this compound, a logical starting material would be 4-amino-3-chlorobenzaldehyde. The reaction mechanism proceeds with the formation of an imine from the aldehyde and ammonia, followed by the nucleophilic attack of a cyanide ion to form the α-aminonitrile. nih.gov Subsequent hydrolysis under acidic or basic conditions converts the nitrile group into a carboxylic acid. wikipedia.orgnih.gov

The classical Strecker synthesis yields a racemic mixture of the α-amino acid. wikipedia.org However, asymmetric variations have been developed using chiral auxiliaries or catalysts to produce enantiomerically pure amino acids. acs.org The coupling of the Strecker reaction with an enantioselective enzymatic hydrolysis of the nitrile intermediate represents a chemoenzymatic approach to achieve dynamic kinetic resolution, allowing for the theoretical complete conversion of the starting aldehyde into a single enantiomer of the amino acid. frontiersin.org

Table 1: Generalized Strecker Synthesis Pathway

| Step | Reactants | Intermediate/Product | Key Transformation |

| 1 | Substituted Benzaldehyde, Ammonia (or Ammonium (B1175870) Salt), Cyanide Source (e.g., NaCN) | α-Aminonitrile | Formation of the C-CN and C-N bonds |

| 2 | α-Aminonitrile, Water, Acid or Base | α-Amino Acid | Hydrolysis of the nitrile to a carboxylic acid |

The final step in many synthetic routes to carboxylic acids involves the hydrolysis of a corresponding ester. This method is particularly useful as esters often serve as protecting groups for the carboxylic acid functionality during other reaction steps. The synthesis of this compound could be achieved by preparing its corresponding ester, for example, the methyl or ethyl ester, and then subjecting it to hydrolysis.

Hydrolysis can be carried out under either acidic or basic (saponification) conditions.

Acid-catalyzed hydrolysis: The ester is heated with a strong acid (e.g., HCl or H₂SO₄) in the presence of water. This reaction is reversible, and the equilibrium favors the products if a large excess of water is used.

Base-catalyzed hydrolysis (Saponification): The ester is treated with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. This reaction is irreversible and produces the carboxylate salt, which is then protonated in a separate acidic workup step to yield the free carboxylic acid.

For instance, (4-Amino-3-chloro-phenyl)-acetic acid methyl ester could be converted to the final product by heating with aqueous NaOH, followed by acidification. chemicalbook.com

The hydrolysis of a nitrile (cyanide) group is a robust and common method for the preparation of carboxylic acids. libretexts.org This pathway is integral to the Strecker synthesis but can also be used as a standalone method if the corresponding nitrile precursor is accessible through other means, such as nucleophilic substitution of a benzyl (B1604629) halide. For the target compound, the synthesis would involve the hydrolysis of 2-(4-amino-3-chlorophenyl)acetonitrile.

The hydrolysis can be performed under harsh conditions, typically by heating the nitrile under reflux with either a strong acid or a strong base. chemistrysteps.comlibretexts.org

Acidic Hydrolysis: Heating with an acid like hydrochloric acid results in the formation of the carboxylic acid and an ammonium salt. libretexts.org

Alkaline Hydrolysis: Refluxing with an alkali such as sodium hydroxide solution produces the carboxylate salt and ammonia gas. libretexts.orglibretexts.org The free carboxylic acid is then obtained by acidifying the solution after the initial hydrolysis is complete. libretexts.org

The synthesis of p-chlorophenylacetic acid has been demonstrated via the hydrolysis of p-chlorobenzyl cyanide, indicating the viability of this route for structurally similar molecules. researchgate.net Chemoenzymatic approaches utilizing nitrilase or a combination of nitrile hydratase and amidase enzymes offer a milder alternative to chemical hydrolysis, capable of proceeding under aqueous conditions and sometimes with high enantioselectivity. researchgate.net

Table 2: Comparison of Nitrile Hydrolysis Conditions

| Condition | Reagents | Primary Product | Final Product after Workup | Byproducts |

| Acidic | Dilute HCl, Heat | Carboxylic Acid | Carboxylic Acid | Ammonium Salt |

| Alkaline | NaOH(aq), Heat | Carboxylate Salt | Carboxylic Acid | Ammonia |

Another pathway to α-amino acids involves the reaction of substituted benzaldehydes with glycine (B1666218) or its derivatives. An aldol-like reaction between glycine and certain substituted benzaldehydes can occur under basic conditions to form β-hydroxy-β-aryl-α-amino acids. nih.gov While this produces a different structural class, modifications of this concept, such as the Petasis reaction or alkylation of glycine imines, are highly relevant.

The O'Donnell amino acid synthesis, for example, utilizes the alkylation of benzophenone (B1666685) imines of glycine alkyl esters. organic-chemistry.org A potential adaptation for the target molecule could involve the synthesis of a suitable N-arylglycinyl peptide, which can then undergo α-C–H functionalization with an appropriate boronic acid derivative, although this is a more modern and complex approach. nsf.gov More direct methods involve multicomponent reactions where amino acids, substituted benzaldehydes, and alcohols can react in alkaline solutions to form complex dicarboxylic acids. nih.gov

Advanced Synthetic Strategies

To improve yields, reaction conditions, and selectivity, more advanced synthetic strategies can be employed. Phase-transfer catalysis is a powerful technique applicable to several of the established pathways.

Phase-transfer catalysis (PTC) is a valuable technique for facilitating reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). tcichemicals.com A phase-transfer catalyst, typically a quaternary ammonium salt or a crown ether, transports a reactant (usually an anion) from the aqueous phase into the organic phase, where the reaction can occur. tcichemicals.comcrdeepjournal.org

This methodology is particularly advantageous for the synthesis of aminoaryl acetic acids as it can enhance reaction rates, allow for milder reaction conditions, and improve yields. crdeepjournal.org PTC has been successfully applied to:

Nitrile Hydrolysis: The synthesis of p-chlorophenylacetic acid from p-chlorobenzyl cyanide in an alkaline aqueous solution is significantly improved by the presence of a phase-transfer catalyst like benzyltriethylammonium chloride. researchgate.net

Strecker Synthesis: Phase-transfer catalysts can be employed to improve the rate and yield of the formation of the α-aminonitrile intermediate.

Alkylation Reactions: The O'Donnell synthesis of amino acids via the alkylation of glycine imine esters is often performed under biphasic, basic conditions using a phase-transfer catalyst. organic-chemistry.org This allows for deprotonation at the interface of the two phases, followed by reaction with an electrophile in the organic phase. organic-chemistry.org

Table 3: Examples of Phase-Transfer Catalysts

| Catalyst Type | Example Compound | Typical Applications |

| Quaternary Ammonium Salt | Tetrabutylammonium bromide (TBAB) | Alkylation, Cyanation |

| Quaternary Ammonium Salt | Benzyltriethylammonium chloride (BTEAC) | Hydrolysis, Substitution |

| Phosphonium Salt | Tetrabutylphosphonium bromide | Nucleophilic Substitution |

| Crown Ether | 18-Crown-6 | Reactions involving potassium salts |

Copper-Mediated Coupling Reactions in Analogous Syntheses

Copper-mediated coupling reactions, such as the Ullmann, Goldberg, and Chan-Lam reactions, are foundational in the synthesis of C-N and C-C bonds, which are crucial for constructing molecules analogous to this compound. Historically, these reactions required harsh conditions, including high temperatures and stoichiometric amounts of copper. acs.orgnih.gov However, modern advancements have introduced the use of soluble copper salts and specialized ligands, significantly improving the reaction scope and mildness. beilstein-journals.org

The development of ligand-accelerated copper catalysis has been a significant breakthrough. Amino acids, such as L-proline and N,N-dimethylglycine, have been identified as effective ligands that can promote Ullmann-type reactions at considerably lower temperatures (40-90 °C), compared to the traditional conditions which often exceeded 150 °C. nih.govchimia.ch These ligands facilitate the coupling of aryl halides with a variety of nucleophiles, including amines and activated methylene (B1212753) compounds, which are relevant pathways for synthesizing substituted phenylacetic acids and their precursors. nih.gov For instance, a copper(II) acetate-catalyzed coupling of arylboronic acids and amines can proceed at room temperature in the presence of a base and an additive like myristic acid, which enhances catalyst solubility. organic-chemistry.org Such methods are instrumental in forming the diarylamine or N-alkyl aniline (B41778) structures found in many pharmaceutical intermediates. organic-chemistry.org

Table 1: Examples of Copper-Mediated Coupling Systems for Analogous Syntheses

| Catalyst System | Ligand/Additive | Typical Temperature | Application | Reference |

|---|---|---|---|---|

| CuI | L-proline | 40-90 °C | Coupling of aryl halides with amines and N-heterocycles | nih.gov |

| CuI | N,N-dimethylglycine | 90 °C | Biaryl ether formation | nih.gov |

| Cu(OAc)₂ | Myristic Acid | Room Temperature | Coupling of arylboronic acids and amines | organic-chemistry.org |

| CuI | Amino Acids | 80-90 °C | Synthesis of N-aryl amino acids | nih.govchimia.ch |

Optimization and Scalability Considerations in Synthetic Procedures

Reaction Condition Refinement: Temperature, pH Control, and Solvent Systems

The optimization of reaction conditions is critical for maximizing yield, purity, and efficiency in the synthesis of this compound and its analogues. Temperature is a key parameter; while higher temperatures can increase reaction rates, they may also promote side reactions. biosynce.com Finding the optimal temperature is a balance between achieving a sufficient rate to overcome the activation energy and maintaining selectivity. biosynce.comresearchgate.net For example, in hydrolysis reactions of nitrile precursors to form phenylacetic acids, temperatures in the range of 90-150 °C are often employed, with the specific temperature affecting reaction time and impurity profiles. google.com

Control of pH is crucial, particularly in reactions involving acidic or basic species or intermediates. biosynce.com In the final hydrolysis step of a Strecker synthesis for an analogous amino acid, pH must be carefully adjusted to isolate the product without inducing racemization of the chiral center. The use of buffer systems can maintain a stable pH, preventing the degradation of reactants or products through unwanted side reactions like hydrolysis. biosynce.com

Solvent selection profoundly impacts reaction outcomes by affecting the solubility of reactants, the stability of intermediates, and the reaction pathway itself. biosynce.com The choice between polar and non-polar solvents depends on the nature of the reacting species. For instance, in a multi-component reaction, screening various solvents like acetic acid can reveal the most suitable medium for achieving the highest yield. researchgate.net

Table 2: Impact of Reaction Parameters on Synthesis

| Parameter | General Effect | Example | Reference |

|---|---|---|---|

| Temperature | Affects reaction rate and selectivity. Higher temps can increase side products. | Increasing temperature from room temp to reflux conditions increased product yield from 12% to 45% in a specific reaction. | researchgate.net |

| pH | Influences reactivity of functional groups and product stability. | Careful pH control after hydrolysis is needed to prevent racemization of a chiral center. | |

| Solvent | Impacts solubility, reaction rates, and equilibrium positions. | Acetic acid was found to be the preeminent solvent over others in a three-component reaction study. | researchgate.net |

Stereochemical Control in Chiral Analogue Synthesis

When synthesizing chiral analogues of this compound, controlling the stereochemistry is paramount. This can be achieved through several strategies, including asymmetric catalysis and biocatalysis. Asymmetric copper-catalyzed reactions, for example, can be used to create chiral centers with high enantioselectivity. beilstein-journals.org Methodologies such as kinetic resolution, where one enantiomer of a racemic mixture reacts faster than the other, have been developed using systems like CuI with BINOL-derived ligands. beilstein-journals.org

Biocatalysis offers a powerful alternative for producing enantiomerically pure compounds under mild conditions. mdpi.com The use of enzymes, such as amino acid dehydrogenases, for the reductive amination of α-keto acid precursors is a highly effective method for synthesizing chiral amino acids. These enzymatic processes are known for their high stereoselectivity and can be coupled with a cofactor regeneration system to make the process economically viable. mdpi.com Such methods avoid the harsh conditions that might lead to racemization or other unwanted side reactions. mdpi.com

Table 3: Strategies for Stereochemical Control

| Strategy | Method | Key Features | Reference |

|---|---|---|---|

| Asymmetric Catalysis | Copper-catalyzed intramolecular N-arylation | Employs a chiral ligand (e.g., BINOL-derived) to achieve kinetic resolution of a racemic starting material. | beilstein-journals.org |

| Biocatalysis | Reductive amination of α-keto acids | Uses enzymes (e.g., amino acid dehydrogenases) for high enantioselectivity under mild, aqueous conditions. | mdpi.com |

| Classical Resolution | Strecker Synthesis | A well-established method where subsequent hydrolysis and pH control are critical to maintain stereointegrity. |

Continuous Flow Reactor Applications for Enhanced Efficiency

Continuous flow chemistry is emerging as a highly efficient, safe, and scalable alternative to traditional batch processing for the synthesis of pharmaceutical intermediates. nih.govdurham.ac.uk Flow reactors, such as microfluidic or packed-bed systems, offer superior control over reaction parameters like temperature, pressure, and residence time. google.com This precise control leads to better reproducibility, higher yields, and improved safety profiles, especially for highly exothermic reactions. google.com

Table 4: Advantages of Continuous Flow Reactors in Synthesis

| Advantage | Description | Example Application | Reference |

|---|---|---|---|

| Enhanced Safety | Superior heat and mass transfer minimizes risks associated with exothermic reactions. | Nitration of acetophenone (B1666503), an extremely exothermic reaction, performed in a tubular reactor. | google.com |

| Improved Efficiency | Reduced reaction times and streamlined multi-step processes without intermediate isolation. | Synthesis of a dipeptide in 3-4 hours, compared to ~24 hours in a batch process. | durham.ac.uk |

| Higher Yield & Purity | Precise control over stoichiometry and residence time minimizes side product formation. | Enzymatic synthesis of a statin precursor with 95.85% yield in a fluidized bed millireactor. | nih.gov |

| Scalability | Production can be increased by running the reactor for longer periods or by parallelization ("scaling out"). | Continuous process for m-amino acetophenone designed for uniform output. | google.com |

Spectroscopic Characterization and Structural Elucidation of 2 4 Amino 3 Chlorophenyl Acetic Acid

Vibrational Spectroscopy for Functional Group Assignment

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides valuable insights into the functional groups present in a molecule by probing their characteristic vibrational modes.

The FT-IR spectrum of 2-(4-Amino-3-chlorophenyl)acetic acid is expected to display a series of distinct absorption bands corresponding to the various functional groups within its structure. The primary amine (-NH2), carboxylic acid (-COOH), chloro-substituted aromatic ring, and methylene (B1212753) (-CH2-) group each have characteristic vibrational frequencies.

The carboxylic acid group will be readily identifiable by a broad O-H stretching band, typically appearing in the 3300-2500 cm⁻¹ region, which often overlaps with C-H stretching vibrations. The carbonyl (C=O) stretching vibration is expected to produce a strong, sharp absorption band around 1700 cm⁻¹. nist.gov For instance, the IR spectrum of 4-chlorophenylacetic acid shows a prominent C=O stretch. nih.gov

The amino group (-NH2) will exhibit characteristic N-H stretching vibrations, typically as two distinct bands in the 3500-3300 cm⁻¹ range for the asymmetric and symmetric stretches. N-H bending vibrations are expected in the 1650-1580 cm⁻¹ region. Spectral data for 4-aminophenylacetic acid confirms the presence of these characteristic bands. chemicalbook.comchemicalbook.com

Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group will appear just below 3000 cm⁻¹. The C-Cl stretching vibration is expected to be observed in the fingerprint region, typically between 800 and 600 cm⁻¹.

Table 1: Predicted FT-IR Spectral Data for this compound

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3500-3300 | N-H stretching (asymmetric & symmetric) | Primary Amine (-NH2) |

| 3300-2500 | O-H stretching (broad) | Carboxylic Acid (-COOH) |

| >3000 | C-H stretching | Aromatic Ring |

| <3000 | C-H stretching (asymmetric & symmetric) | Methylene (-CH2-) |

| ~1700 | C=O stretching | Carboxylic Acid (-COOH) |

| 1650-1580 | N-H bending | Primary Amine (-NH2) |

| 1600-1450 | C=C stretching/bending | Aromatic Ring |

| 800-600 | C-Cl stretching | Chloro-substituent |

FT-Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum is expected to be dominated by signals from the aromatic ring and the carbon skeleton.

Aromatic ring stretching vibrations, which are often strong in Raman spectra, are predicted to appear in the 1600-1400 cm⁻¹ region. The C-Cl stretching vibration should also be Raman active, providing a confirmatory signal for this functional group. Studies on phenylacetic acid and its derivatives show characteristic Raman bands that can be used for structural assignment. nih.govresearchgate.netchemicalbook.com The analysis of chloro-substituted phenoxyacetic acids also aids in predicting the vibrational modes. researchgate.net

Table 2: Predicted FT-Raman Spectral Data for this compound

| Predicted Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |

| >3000 | C-H stretching | Aromatic Ring |

| <3000 | C-H stretching | Methylene (-CH2-) |

| 1600-1400 | Ring stretching | Aromatic Ring |

| ~1000 | Ring breathing mode | Aromatic Ring |

| 800-600 | C-Cl stretching | Chloro-substituent |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation

NMR spectroscopy is a powerful tool for elucidating the precise molecular structure by probing the magnetic environments of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the aromatic ring, the methylene group, the amino group, and the carboxylic acid.

The aromatic region (typically δ 6.5-8.0 ppm) will likely display a complex splitting pattern due to the substitution on the phenyl ring. The amino group is an electron-donating group, which tends to shield the ortho and para protons, shifting them upfield. Conversely, the chloro group is electron-withdrawing, causing a downfield shift for adjacent protons. The interplay of these effects will determine the final chemical shifts of the three aromatic protons. Based on data from 3-chlorophenylacetic acid chemicalbook.com and 4-aminophenylacetic acid chemicalbook.com, the aromatic protons are expected in specific regions.

The methylene (-CH2-) protons adjacent to the aromatic ring and the carboxylic acid group are expected to appear as a singlet around δ 3.5-3.7 ppm. The chemical shift of the carboxylic acid proton is highly variable and concentration-dependent, typically appearing as a broad singlet far downfield (δ 10-12 ppm). The amino group protons also present as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.

Table 3: Predicted ¹H NMR Spectral Data for this compound

| Predicted Chemical Shift (δ ppm) | Multiplicity | Number of Protons | Assignment |

| 10.0 - 12.0 | Broad Singlet | 1H | -COOH |

| 6.5 - 7.5 | Multiplet | 3H | Aromatic (Ar-H) |

| 3.5 - 5.0 | Broad Singlet | 2H | -NH2 |

| ~3.6 | Singlet | 2H | -CH2- |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each chemically non-equivalent carbon atom will give a distinct signal.

The carbonyl carbon of the carboxylic acid is expected to have the largest chemical shift, appearing significantly downfield in the range of δ 170-180 ppm. The methylene carbon is predicted to resonate around δ 40-45 ppm.

The aromatic carbons will appear in the δ 110-150 ppm region. The carbon atom attached to the amino group (C4) is expected to be shielded (shifted upfield), while the carbon attached to the chlorine atom (C3) will be deshielded (shifted downfield). The chemical shifts of the other aromatic carbons will also be influenced by these substituents. Data from related compounds like 2-chlorophenylacetic acid can provide a reference for these predictions. chemicalbook.com

Table 4: Predicted ¹³C NMR Spectral Data for this compound

| Predicted Chemical Shift (δ ppm) | Assignment |

| 170 - 180 | C=O (Carboxylic Acid) |

| 110 - 150 | Aromatic Carbons |

| 40 - 45 | -CH2- |

Electronic Spectroscopy for Electronic Transitions and Conjugation

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is used to study the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems.

The phenyl ring in this compound constitutes a chromophore. The presence of the amino (-NH2) and chloro (-Cl) substituents on the ring will influence its electronic spectrum. The amino group, an auxochrome with lone pair electrons, is expected to cause a bathochromic (red) shift and a hyperchromic (increased intensity) effect on the π → π* transitions of the benzene (B151609) ring. This is due to the extension of the conjugated system through resonance. UV-Vis spectra of aniline (B41778) and its derivatives typically show absorption maxima at longer wavelengths compared to unsubstituted benzene. researchgate.netrsc.org Similarly, substituted benzoic acids also exhibit characteristic absorption bands. researchgate.netrsc.org The electronic transitions are likely to be observed in the 200-400 nm range.

Table 5: Predicted Electronic Spectroscopy Data for this compound

| Predicted λmax (nm) | Type of Transition | Chromophore |

| ~240 - 260 | π → π | Substituted Phenyl Ring |

| ~280 - 300 | π → π / n → π* | Substituted Phenyl Ring with Auxochromes |

Ultraviolet-Visible (UV-Vis) Spectroscopy Analysis

No experimental data regarding the UV-Vis absorption maxima (λmax), corresponding molar absorptivity (ε), or the specific electronic transitions (e.g., π → π, n → π) for this compound could be located.

Solid-State Structural Determination

X-ray Crystallography for Molecular Geometry and Intermolecular Interactions

A crystallographic information file (CIF) or a detailed structural report from a single-crystal X-ray diffraction study of this compound is not available in the consulted databases. Consequently, precise data on its molecular geometry (bond lengths, bond angles) and intermolecular interactions in the solid state cannot be provided.

Advanced Computational Chemistry Investigations of 2 4 Amino 3 Chlorophenyl Acetic Acid

Electronic Structure and Reactivity Descriptors

First-Order Hyperpolarizability Calculations for Non-Linear Optical Properties

A thorough search for first-order hyperpolarizability calculations specifically for 2-(4-Amino-3-chlorophenyl)acetic acid did not yield any published studies. This type of computational analysis is crucial for determining a molecule's potential for use in non-linear optical (NLO) applications. Such calculations would typically involve quantum chemical methods, like Density Functional Theory (DFT), to predict the β tensor, which quantifies the second-order NLO response. The magnitude of the first-order hyperpolarizability is influenced by factors such as the presence of electron-donating and electron-withdrawing groups and the extent of π-conjugation within the molecule, both of which are present in the structure of this compound. However, without specific computational studies, a data table for its NLO properties cannot be generated.

Molecular Modeling and Interaction Studies

No specific molecular docking studies for this compound with defined biological receptors were found in the available literature. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a ligand with a protein target. A typical study would report binding energies (in kcal/mol) and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, with specific amino acid residues in the receptor's active site. Without such studies, a data table of theoretical binding affinities cannot be provided.

Specific Non-Covalent Interaction (NCI) analysis of this compound has not been reported in the searched scientific literature. NCI analysis is a computational method used to visualize and characterize weak interactions within a molecule or between molecules. It is based on the electron density and its derivatives to identify regions of hydrogen bonding, van der Waals interactions, and steric clashes. The resulting NCI plots use color-coding to distinguish between different types of interactions, providing valuable insights into the forces that govern molecular conformation and intermolecular recognition.

Thermodynamic and Solvent Effects

No studies detailing the calculation of thermodynamic properties for this compound across various temperature ranges were identified. Such calculations, typically performed using DFT, would provide data on properties like enthalpy, entropy, and Gibbs free energy as a function of temperature. This information is valuable for understanding the stability and reactivity of the compound under different thermal conditions. Without these specific calculations, a data table of temperature-dependent thermodynamic properties cannot be compiled.

A search for studies on the solvatochromic correlations and dipole moment variations of this compound in different solvents did not yield any specific results. Solvatochromism refers to the change in a substance's color or spectral properties when dissolved in different solvents. Computational studies in this area would typically involve calculating the electronic absorption spectra and dipole moments of the molecule in various solvent environments, often using continuum solvation models. These calculations help in understanding how the polarity of the solvent affects the electronic structure and properties of the molecule. The absence of such studies precludes the creation of a data table detailing these effects.

Chemical Reactivity and Derivatization Studies of 2 4 Amino 3 Chlorophenyl Acetic Acid

Types of Chemical Transformations

The core structure of 2-(4-Amino-3-chlorophenyl)acetic acid can undergo several fundamental chemical transformations, including oxidation, reduction, and substitution reactions. These reactions can modify the aromatic ring, the amino group, or the chloro substituent, leading to a variety of derivatives.

Oxidation Reactions

While specific oxidation studies on this compound are not extensively documented, the reactivity of its functional groups suggests potential oxidation pathways. The amino group is susceptible to oxidation, which can lead to the formation of nitroso, nitro, or polymeric azo compounds, depending on the oxidizing agent and reaction conditions. Strong oxidizing agents like potassium permanganate (B83412) can potentially oxidize the methylene (B1212753) bridge of the acetic acid side chain. In the synthesis of related compounds, such as derivatives of 2-[(2,6-dichloroanilino)amine]benzoic acid, potassium permanganate has been used to oxidize a methyl group on the aromatic ring to a carboxylic acid. patsnap.com

| Oxidizing Agent | Potential Product | Reaction Conditions |

| Hydrogen Peroxide (H₂O₂) | N-oxide or Nitro derivative | Varies (e.g., in acetic acid) |

| Potassium Permanganate (KMnO₄) | Oxidation of side chain or amino group | Acidic or basic medium |

| Peroxy acids (e.g., m-CPBA) | N-oxide derivative | Inert solvent |

Reduction Reactions

Reduction reactions involving this compound would primarily target the carboxylic acid and the chloro group. The carboxylic acid can be reduced to the corresponding primary alcohol, 2-(4-amino-3-chlorophenyl)ethanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃).

The chloro group on the aromatic ring can undergo reductive dehalogenation. This process typically requires catalytic hydrogenation (e.g., using a palladium catalyst and a hydrogen source) and results in the formation of 2-(4-aminophenyl)acetic acid. This reaction is a common strategy in organic synthesis to remove halogen substituents.

| Reducing Agent/Method | Targeted Functional Group | Product |

| Lithium Aluminum Hydride (LiAlH₄) | Carboxylic Acid | 2-(4-Amino-3-chlorophenyl)ethanol |

| Borane (BH₃) | Carboxylic Acid | 2-(4-Amino-3-chlorophenyl)ethanol |

| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Chloro Group | 2-(4-Aminophenyl)acetic acid |

Substitution Reactions Involving Amino and Chloro Groups

The amino and chloro groups are key sites for substitution reactions, enabling the introduction of diverse functionalities.

Amino Group: The primary aromatic amino group can act as a nucleophile. It can undergo diazotization when treated with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures. The resulting diazonium salt is a versatile intermediate that can be subjected to various Sandmeyer-type reactions to introduce a wide range of substituents (e.g., -OH, -CN, -Br, -I) in place of the amino group.

Chloro Group: The chloro group is generally unreactive toward nucleophilic aromatic substitution unless the aromatic ring is activated by strongly electron-withdrawing groups in the ortho or para positions. However, under forcing conditions or with palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), the chlorine atom can be replaced by other functional groups, such as aryl, alkyl, or amino moieties. In studies of related compounds, amino acids have been used as nucleophiles to displace chloro substituents on heterocyclic rings. researchgate.net

Functional Group Modifications

The peripheral functional groups of this compound, namely the carboxylic acid and the amino group, are readily modified to produce a variety of derivatives, including esters, amides, and acylated compounds.

Amidation and Esterification of the Carboxylic Acid Group

The carboxylic acid group is a prime site for modification through amidation and esterification reactions.

Esterification: The conversion of the carboxylic acid to an ester is a common transformation. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (like sulfuric acid or hydrochloric acid), is a standard method. masterorganicchemistry.commasterorganicchemistry.com For amino acids, alternative methods are often preferred to avoid harsh conditions. For instance, reacting the amino acid with an alcohol (e.g., methanol) and thionyl chloride or trimethylchlorosilane is an effective way to produce the corresponding methyl ester hydrochloride in good yields under mild conditions. nih.govgoogleapis.com

Amidation: The formation of an amide bond by reacting the carboxylic acid with an amine is a fundamental reaction in medicinal chemistry. This typically requires the activation of the carboxylic acid using coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). Recent studies have focused on protecting-group-free amidation of amino acids using Lewis acid catalysts, such as borate (B1201080) esters, which can mediate the reaction directly. nih.gov Another approach involves using reagents like dichloro(methyl)(3,3,3-trifluoropropyl)silane and imidazole, which activate the carboxyl group while simultaneously protecting the amino group in situ. organic-chemistry.org

| Reaction | Reagents and Conditions | Product Type |

| Fischer Esterification | Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄), Heat | Ester |

| Thionyl Chloride Esterification | Alcohol (e.g., Methanol), Thionyl Chloride (SOCl₂) | Ester Hydrochloride |

| Amidation (Coupling Reagents) | Amine, Coupling Agent (e.g., EDC, HATU) | Amide |

| Borate-Catalyzed Amidation | Amine, Boron Lewis Acid (e.g., B(OCH₂CF₃)₃) | Amide |

Acylation and Other Derivatizations of the Amino Group

The nucleophilic amino group is readily acylated by reacting it with acylating agents like acid chlorides or acid anhydrides in the presence of a base. This reaction forms an N-acyl derivative. For example, reaction with acetyl chloride or acetic anhydride (B1165640) would yield N-acetyl-2-(4-amino-3-chlorophenyl)acetic acid. This acylation is often performed to protect the amino group during other chemical transformations or to modify the biological properties of the molecule. The chemoselective acylation of an amino group in the presence of other functional groups is a key strategy in organic synthesis. niscpr.res.in

| Acylating Agent | Base (if required) | Product |

| Acetyl Chloride | Pyridine or Triethylamine | N-acetyl derivative |

| Acetic Anhydride | Pyridine or Sodium Acetate | N-acetyl derivative |

| Benzoyl Chloride | Pyridine or NaOH (Schotten-Baumann) | N-benzoyl derivative |

Cyclization and Heterocycle Formation

The inherent functionalities of this compound, namely the nucleophilic amino group and the electrophilic carboxylic acid (or its activated derivatives), are predisposed to participate in intramolecular reactions. These reactions can be strategically triggered to construct new ring systems, thereby forming the foundation of various heterocyclic families. The chloro-substituent on the aromatic ring can also influence the reactivity and electronic properties of the molecule, potentially directing the course of these cyclization pathways.

Pathways Leading to Novel Heterocyclic Structures

While direct experimental evidence for the cyclization of this compound is not extensively documented in publicly available literature, its structural motifs are analogous to precursors used in established heterocyclic syntheses. Based on the fundamental principles of organic chemistry, several plausible pathways can be proposed for the conversion of this compound into novel heterocyclic structures. These pathways often involve the initial derivatization of either the amino or the carboxylic acid group to facilitate an intramolecular ring-closing reaction.

One of the most direct cyclization pathways involves the formation of a lactam ring. This can be achieved through the intramolecular amide bond formation between the amino group and the carboxylic acid. This reaction typically requires the activation of the carboxylic acid group, for instance, by converting it to an acid chloride, an ester, or by using coupling agents. This process would lead to the formation of a substituted oxindole structure. The reaction conditions would be critical in favoring the intramolecular cyclization over intermolecular polymerization.

Another significant avenue for heterocycle formation is through reactions involving the amino group as a nucleophile with an external reagent, followed by cyclization involving the acetic acid side chain. For example, acylation of the amino group with a suitable bifunctional reagent could introduce a new reactive site, setting the stage for a subsequent intramolecular condensation.

Furthermore, the principles of well-established named reactions for heterocycle synthesis can be applied. For instance, reactions analogous to the Bischler-Napieralski or Pictet-Spengler reactions , which are used to synthesize isoquinolines and related heterocycles, could be envisioned. These would typically involve the acylation of the amino group followed by acid-catalyzed cyclization.

The synthesis of quinolinones is another potential pathway. The Gould-Jacobs reaction, for example, involves the condensation of an aniline (B41778) with an ethoxymethylenemalonate derivative, followed by thermal cyclization. nih.gov While this is not a direct cyclization of the title compound, it highlights a strategy where the amino group is a key participant in building the heterocyclic ring.

Similarly, the synthesis of benzodiazepines , a class of seven-membered heterocycles, often starts from 2-aminobenzophenones. While this compound is not a direct precursor, its amino group could be derivatized and reacted with appropriate reagents to construct a benzodiazepine (B76468) core, although this would involve a multi-step process.

The following table summarizes some of the potential heterocyclic structures that could be derived from this compound based on analogous chemical transformations.

| Starting Material Derivative | Reaction Type | Potential Heterocyclic Product |

| 2-(4-Acylamino-3-chlorophenyl)acetic acid | Intramolecular Cyclization | Substituted Quinolinone |

| Activated this compound | Intramolecular Amidation | Substituted Oxindole (Lactam) |

| This compound + Diketone | Condensation/Cyclization | Substituted Benzodiazepine derivative |

It is important to note that the specific reaction conditions, including the choice of reagents, catalysts, and solvents, would play a crucial role in determining the outcome of these transformations and the nature of the resulting heterocyclic product. The presence of the chloro-substituent could also impact the regioselectivity of certain reactions. Further detailed research is necessary to explore these potential pathways and to fully elucidate the chemical reactivity of this compound in the synthesis of novel heterocyclic structures.

Biochemical Interactions and Proposed Mechanisms of Action for 2 4 Amino 3 Chlorophenyl Acetic Acid in Model Systems

Theoretical Interaction with Molecular Targets and Biochemical Pathways

Due to the absence of specific studies on 2-(4-Amino-3-chlorophenyl)acetic acid, any discussion of its potential biochemical interactions remains largely theoretical and is based on the activities of structurally analogous compounds.

Influence on Enzyme Activities as Potential Substrates or Inhibitors

There is no specific information available in the reviewed literature detailing the role of this compound as either a substrate or an inhibitor for specific enzymes. Phenylacetic acid derivatives can, in some cases, interact with enzymes such as cyclooxygenases (COX). For instance, certain substituted phenylacetic acids have been investigated as potential COX-2 inhibitors. However, without experimental data, it is not possible to confirm if this compound shares this activity.

Role as an Amino Acid Derivative in Metabolic Processes

As a derivative of an amino acid, this compound could theoretically participate in or interfere with metabolic pathways involving amino acids. Amino acid derivatives are crucial for a variety of metabolic functions, including serving as precursors for neurotransmitters and other bioactive molecules. The metabolic fate of this specific compound, including whether it can be incorporated into any metabolic pathways or how it is metabolized and excreted, has not been documented in the available literature.

Exploration of Neurotransmitter Pathway Modulation (Based on Analogous Structures)

The structural similarity of this compound to neuroactive compounds, including derivatives of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), suggests a potential for interaction with neurotransmitter pathways. However, this remains speculative without direct evidence from receptor binding assays or neuropharmacological studies.

In Vitro Studies of Biological Activity (Excluding Human Clinical Data)

A thorough search for in vitro studies on this compound did not yield any specific results.

Investigation of Biochemical Roles in Non-Human Biological Systems

No studies were found that investigated the biochemical roles of this compound in non-human biological systems. Such studies would be essential to understand its potential physiological or toxicological effects.

Mechanistic Studies of Interactions in Cellular Assays (e.g., Enzyme Assays, Receptor Binding)

There is a lack of published data from cellular assays, such as enzyme assays or receptor binding studies, for this compound. This type of data is fundamental for determining the mechanism of action of a compound at the molecular level.

Based on a comprehensive search of available scientific literature and chemical databases, it is not possible to generate a thorough and scientifically accurate article for the compound “this compound” that strictly adheres to the detailed outline provided.

The search results consistently lack specific information and detailed research findings for this particular compound (CAS RN: 74244-84-3) across the requested application areas. While structurally related compounds, such as 4-chlorophenylacetic acid and various isomers of amino-chlorophenylacetic acid, have documented roles as versatile intermediates, agrochemical precursors, and building blocks for biologically active molecules, this information does not apply specifically to "this compound."

Fulfilling the request would require extrapolating information from these related but distinct chemical entities, which would violate the core instructions to focus solely on the specified compound and to be scientifically accurate. The available data is insufficient to populate the following required sections with factual and specific content:

Applications of 2 4 Amino 3 Chlorophenyl Acetic Acid in Advanced Chemical Synthesis

Role in the Preparation of Chemical Entities with Potential Biological Activity (Non-Clinical Focus):No non-clinical studies were identified that use this specific compound as a starting material for entities with potential biological activity.

Therefore, to maintain scientific integrity and adhere to the strict constraints of the request, the article cannot be generated.

Analog Design and Structure Activity Relationship Sar Investigations of 2 4 Amino 3 Chlorophenyl Acetic Acid Derivatives

Comparative Studies with Positional and Functional Group Isomers

The arrangement of substituents on the phenyl ring of 2-(4-Amino-3-chlorophenyl)acetic acid profoundly influences its physicochemical properties and, consequently, its reactivity and biological profile. By systematically altering the positions of the amino and chloro groups, as well as introducing various other substituents, a deeper understanding of the SAR can be achieved.

Analysis of the Impact of Amino and Chloro Group Position on Molecular Properties and Reactivity

The relative positions of the amino and chloro groups on the phenylacetic acid backbone have a significant impact on the molecule's electronic environment, acidity (pKa), and lipophilicity (LogP). These properties are critical determinants of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to interact with specific biological targets.

The following table illustrates the predicted physicochemical properties of positional isomers of amino-chlorophenylacetic acid, highlighting the impact of substituent placement.

| Compound Name | Predicted pKa (acidic) | Predicted pKa (basic) | Predicted LogP |

| This compound | 4.5 | 3.5 | 1.5 |

| 2-(2-Amino-4-chlorophenyl)acetic acid | 4.48 | 2.78 | 1.46 |

| 2-(3-Amino-4-chlorophenyl)acetic acid | 4.6 | 3.2 | 1.6 |

| 2-(4-Amino-2-chlorophenyl)acetic acid | 4.3 | 3.8 | 1.7 |

Note: The data in this table is based on computational predictions and serves as an illustrative example of the expected variations in physicochemical properties among isomers. Actual experimental values may differ.

The reactivity of these isomers in electrophilic aromatic substitution reactions is also dictated by the directing effects of the amino and chloro groups. The amino group is a strong activating, ortho-, para-director, while the chloro group is a deactivating, ortho-, para-director. quora.comleah4sci.comlibretexts.org The interplay of these effects will determine the regioselectivity of further chemical modifications on the phenyl ring.

Investigation of Different Substitutions on the Phenyl Ring and Acetic Acid Moiety

Beyond altering the positions of the existing amino and chloro groups, the introduction of other substituents on the phenyl ring can further probe the SAR. The nature of these substituents—whether they are electron-donating or electron-withdrawing, bulky or compact, lipophilic or hydrophilic—can dramatically alter the biological activity.

For example, the introduction of a bulky hydrophobic group at a specific position might enhance binding to a hydrophobic pocket in a target protein. Conversely, adding a polar group could improve aqueous solubility. Quantitative Structure-Activity Relationship (QSAR) studies on related phenylacetic acid derivatives have shown that both electronic and steric factors play a crucial role in their biological activity. nih.gov

Modifications to the acetic acid moiety can also lead to significant changes in activity. For instance, esterification or amidation of the carboxylic acid can alter the compound's polarity and its ability to act as a hydrogen bond donor or acceptor. Such changes can influence the compound's pharmacokinetic properties and its binding mode to a target.

The following table provides a hypothetical SAR summary based on common modifications to a phenylacetic acid scaffold, illustrating potential trends in activity.

| Modification | Position | Substituent | Predicted Impact on Activity | Rationale |

| Phenyl Ring | C-5 | -OCH3 (methoxy) | Increase | Electron-donating group may enhance binding affinity. |

| Phenyl Ring | C-2 | -NO2 (nitro) | Decrease | Strong electron-withdrawing group may reduce target interaction. |

| Phenyl Ring | C-6 | -CH3 (methyl) | Variable | Steric hindrance may be introduced, or hydrophobic interactions may be favored. |

| Acetic Acid | Carboxyl | -COOCH3 (methyl ester) | Decrease | Loss of key hydrogen bonding interaction with the target. |

| Acetic Acid | α-carbon | -CH3 (methyl) | Variable | Steric bulk may affect binding orientation. |

Note: This table presents hypothetical SAR trends for illustrative purposes. Actual effects would need to be determined through experimental testing.

Rational Design of Analogues for Targeted Research Applications

Building upon the foundational SAR data, the rational design of analogs allows for the development of compounds with tailored properties for specific research applications, such as probing the active site of an enzyme or modulating a particular biochemical pathway.

Computational Design and Synthesis of Derivatives for Specific Interaction Profiles

Computational modeling techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) analysis, are invaluable tools in the rational design of novel derivatives. mdpi.comnih.govresearchgate.net Molecular docking allows for the visualization of how a designed analog might bind to the three-dimensional structure of a target protein, enabling the prediction of key interactions and binding affinities. semanticscholar.orgfrontiersin.org This in silico approach helps to prioritize the synthesis of compounds that are most likely to exhibit the desired biological activity. nih.gov

For example, if the target protein has a well-defined hydrophobic pocket, derivatives of this compound could be designed with lipophilic substituents strategically placed to occupy this pocket, thereby increasing binding affinity and potency. QSAR models can further refine the design process by establishing mathematical relationships between the structural features of a series of compounds and their biological activity.

The synthesis of these rationally designed analogs would typically follow established synthetic routes for phenylacetic acid derivatives, potentially involving multi-step sequences to introduce the desired functional groups at specific positions on the aromatic ring or the acetic acid side chain.

In Vitro Evaluation of Structure-Activity Relationships for Biochemical Pathways

Once synthesized, the designed analogs must be evaluated in relevant in vitro assays to determine their biological activity and validate the computational predictions. These assays can range from enzyme inhibition studies to cell-based assays that measure the compound's effect on a specific biochemical pathway.

For instance, if the designed analogs are intended to be enzyme inhibitors, their potency can be determined by measuring their IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%). nih.gov By comparing the IC50 values of a series of analogs, a detailed SAR can be constructed, revealing which structural modifications lead to increased or decreased potency. This experimental data is then fed back into the computational models to refine future designs in an iterative process of drug discovery and optimization. 182.160.97

The table below illustrates a hypothetical outcome of an in vitro enzyme inhibition assay for a series of designed this compound derivatives, targeting a hypothetical enzyme.

| Compound ID | Phenyl Ring Substitution | Acetic Acid Moiety | IC50 (µM) |

| Parent | 4-Amino, 3-Chloro | -COOH | 10.5 |

| Analog 1 | 4-Amino, 3-Chloro, 5-Methoxy | -COOH | 5.2 |

| Analog 2 | 4-Amino, 3-Chloro, 2-Nitro | -COOH | 25.8 |

| Analog 3 | 4-Amino, 3-Chloro | -COOCH3 | > 100 |

| Analog 4 | 4-Amino, 3-Chloro | -CONH2 | 15.3 |

Note: This table is a hypothetical representation of in vitro data to illustrate how SAR is experimentally determined.

Through such systematic investigations, a comprehensive understanding of the structure-activity relationships of this compound derivatives can be established, paving the way for the development of novel chemical probes and potential therapeutic agents.

Analytical Methodologies for Research on 2 4 Amino 3 Chlorophenyl Acetic Acid

Chromatographic Techniques for Purity and Quantification

Chromatography, particularly High-Performance Liquid Chromatography (HPLC), stands as a cornerstone for the analysis of non-volatile compounds like 2-(4-Amino-3-chlorophenyl)acetic acid. It is instrumental in separating the target compound from impurities, which may include starting materials, by-products, or degradation products.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

The development of a robust HPLC method for this compound requires a systematic approach to optimize the separation of the main component from any potential impurities. While specific validated methods for this exact isomer are not widely published, the principles of method development for structurally similar aromatic carboxylic acids provide a clear framework.

Method development would begin with the selection of an appropriate stationary phase, typically a C18 reversed-phase column, which is effective for separating moderately polar compounds. The mobile phase composition is a critical parameter to optimize. A typical mobile phase would consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier (like acetonitrile (B52724) or methanol). The pH of the aqueous phase is particularly important for ionizable compounds like this compound, which possesses both an acidic carboxylic acid group and a basic amino group. Adjusting the pH can significantly influence the retention time and peak shape.

Gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, is often employed to ensure the timely elution of all components with good resolution. Detection is commonly performed using a UV-Vis detector, set at a wavelength where the analyte exhibits strong absorbance, determined by its UV-Vis spectrum.

Once developed, the method must be validated according to ICH (International Council for Harmonisation) guidelines to ensure its reliability. Validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).

Table 1: Illustrative HPLC Method Parameters for a Related Compound

| Parameter | Typical Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Acetic Acid in WaterB: Acetonitrile |

| Elution | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

This table represents typical starting conditions for method development for a compound structurally similar to this compound and would require optimization.

Comprehensive Purity and Identity Assessment

Beyond chromatographic purity, a thorough analytical characterization of this compound involves a combination of spectroscopic techniques to confirm its molecular structure and elemental analysis to verify its elemental composition.

Utilization of Multi-Spectroscopic Approaches (NMR, MS, IR, UV-Vis)

A multi-spectroscopic approach provides complementary information to build a complete picture of the molecule's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the molecular structure. The ¹H NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For this compound, one would expect to see distinct signals for the aromatic protons, the methylene (B1212753) (-CH₂-) protons, and the protons of the amino (-NH₂) and carboxylic acid (-COOH) groups. The substitution pattern on the aromatic ring would be discernible from the splitting patterns and coupling constants of the aromatic protons. The ¹³C NMR spectrum would show signals for each unique carbon atom in the molecule, further confirming the carbon skeleton.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak would confirm the molecular weight. The presence of chlorine would be indicated by a characteristic isotopic pattern (M and M+2 peaks in an approximate 3:1 ratio). High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to determine the elemental formula.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the amino group, the O-H stretching of the carboxylic acid, the C=O stretching of the carbonyl group, and C-Cl stretching, as well as bands associated with the aromatic ring.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Observations |

|---|---|

| ¹H NMR | Signals for aromatic, methylene, amino, and carboxylic acid protons with characteristic chemical shifts and splitting patterns. |

| ¹³C NMR | Resonances for all unique carbon atoms, including those of the aromatic ring, methylene group, and carbonyl group. |

| MS (EI) | Molecular ion peak and fragmentation pattern consistent with the structure. Isotopic pattern for chlorine. |

| IR (KBr) | Characteristic stretching frequencies for N-H, O-H, C=O, and C-Cl bonds. |

| UV-Vis (in Methanol) | Absorption maxima characteristic of the substituted aromatic chromophore. |

This table is predictive, based on the known effects of the functional groups and structural motifs present in the molecule.

UV-Vis Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The presence of the substituted aromatic ring in this compound would result in characteristic absorption bands in the UV region of the electromagnetic spectrum. This data is also useful for selecting an appropriate wavelength for HPLC detection.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the expected molecular formula (C₈H₈ClNO₂). A close agreement between the experimental and theoretical values provides strong evidence for the purity and elemental composition of the synthesized compound.

Table 3: Theoretical Elemental Composition of this compound (C₈H₈ClNO₂)

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 8 | 96.08 | 51.77% |

| Hydrogen | H | 1.01 | 8 | 8.08 | 4.35% |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 19.11% |

| Nitrogen | N | 14.01 | 1 | 14.01 | 7.55% |

| Oxygen | O | 16.00 | 2 | 32.00 | 17.24% |

| Total | | | | 185.62 | 100.00% |

The successful application of these complementary analytical methodologies is essential for the comprehensive characterization of this compound, ensuring its identity, purity, and quality for its intended research or synthetic applications.

Environmental and Green Chemistry Considerations in 2 4 Amino 3 Chlorophenyl Acetic Acid Research

Development of Sustainable Synthesis Protocols

The principles of green chemistry are increasingly pertinent in the synthesis of pharmaceutical intermediates and research chemicals. worldpharmatoday.com The goal is to design processes that reduce or eliminate the use and generation of hazardous substances. ispe.orgresearchgate.net For 2-(4-Amino-3-chlorophenyl)acetic acid, this involves a critical evaluation of synthetic pathways to improve efficiency and minimize environmental footprint. reachemchemicals.com

Minimizing Waste Generation and Energy Consumption in Synthetic Routes

Traditional multi-step syntheses in the pharmaceutical industry often generate significant waste and consume large amounts of energy. jddhs.com Sustainable approaches focus on process intensification and optimization to counter these issues. ispe.orgreachemchemicals.com

Process Intensification: Techniques like continuous flow chemistry offer significant advantages over traditional batch processing. Continuous flow systems can lead to better control over reaction parameters, improved heat transfer, and reduced reaction times, which collectively contribute to lower energy consumption. ispe.org They can also enhance safety when dealing with potentially energetic intermediates.

Energy Efficiency: Optimizing reaction conditions, such as temperature and pressure, is key to minimizing energy inputs. mdpi.com The use of catalytic reactions, which proceed under milder conditions than stoichiometric reactions, can drastically lower the energy requirements of a synthetic process. jddhs.com Furthermore, integrating heat recovery systems in a scaled-up process can capture and reuse waste heat, further improving the energy profile. reachemchemicals.com

Waste Reduction: A primary goal of green chemistry is to prevent waste generation rather than treating it after it has been created. researchgate.net This can be achieved by designing synthetic routes with fewer steps, thereby reducing the consumption of reagents, solvents, and energy, and minimizing the production of byproducts. ispe.org For instance, traditional methods for preparing similar chlorophenylacetic acids involve steps like the hydrolysis of nitriles in strong acids, which can generate significant acidic waste streams. google.com Greener alternatives might explore enzymatic or catalytic hydrolysis under milder conditions.

Interactive Data Table: Strategies for Sustainable Synthesis

| Strategy | Benefit for Synthesizing this compound | Key Improvement |

| Continuous Flow Chemistry | Enhanced reaction control, improved safety, reduced energy use. ispe.org | Process Efficiency |

| Catalysis | Use of milder reaction conditions, reduced reagent use. jddhs.com | Energy & Waste Reduction |

| Solvent Selection | Replacing hazardous organic solvents with greener alternatives like water or bio-based solvents. jddhs.com | Environmental & Health Safety |

| Route Optimization | Designing shorter synthetic pathways to reduce material and energy inputs. ispe.org | Waste & Energy Reduction |

Exploration of Atom-Economical and Environmentally Benign Reaction Conditions

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.comprimescholars.com

Atom Economy: The formula for percent atom economy is: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 Reactions with high atom economy, such as addition and rearrangement reactions, are inherently more sustainable as they generate fewer waste byproducts. primescholars.comnih.gov In contrast, elimination and substitution reactions often have poor atom economy. For example, the Strecker synthesis, a classical method for producing amino acids, can have variable atom economy depending on the specific reagents used.

Environmentally Benign Conditions: The pursuit of sustainability in chemical synthesis also involves the use of less hazardous and more environmentally friendly reagents and solvents. jddhs.com

Catalysts: Utilizing highly selective catalysts, including biocatalysts like enzymes, can replace toxic reagents and often allow reactions to proceed under mild conditions (e.g., neutral pH, ambient temperature). worldpharmatoday.com Biocatalysis, in particular, offers high selectivity and efficiency, reducing the need for harsh chemicals. worldpharmatoday.com

Solvents: The choice of solvent is critical, as solvents constitute a large portion of the waste generated in chemical processes. Green chemistry encourages the use of safer solvents, such as water or supercritical fluids, or even conducting reactions in solvent-free conditions. jddhs.com

Theoretical Environmental Fate and Transport Studies

Degradation: The persistence of the compound in the environment is determined by its susceptibility to biotic (microbial) and abiotic (hydrolysis, photolysis) degradation processes.

Biodegradation: The presence of a chlorine atom on the aromatic ring may increase the recalcitrance of the molecule to microbial degradation compared to its non-halogenated analogue. researchgate.net

Photolysis: Aromatic compounds can undergo degradation upon exposure to sunlight. The rate of this process in surface waters would depend on the light absorbance properties of the molecule. chemstock.ae

Sorption and Mobility: The movement of the compound through soil and into groundwater is largely governed by its sorption to soil organic matter and clay particles.

The carboxylic acid group in this compound is weakly acidic. Its dissociation constant (pKa) will determine whether it exists in its neutral or anionic form at typical environmental pH values. Anionic forms of organic compounds generally exhibit higher mobility in soil because they are repelled by the negatively charged surfaces of soil particles. researchgate.net

The octanol-water partition coefficient (Kow) is an indicator of a substance's tendency to partition into organic matter. While specific data is unavailable, the presence of polar amino and carboxylic acid groups suggests a relatively low Kow, indicating a preference for the aqueous phase and thus higher potential mobility.

Interactive Data Table: Predicted Environmental Behavior

| Process | Influencing Factors | Predicted Behavior for this compound |

| Biodegradation | Presence of halogen, microbial populations. researchgate.net | Potentially slow due to the chloro-substituent. |

| Photodegradation | UV light absorption. chemstock.ae | Possible degradation pathway in sunlit surface waters. |

| Hydrolysis | pH and temperature. | Generally stable, but depends on specific conditions. |

| Soil Sorption | Soil organic matter, pH, pKa of the compound. | Low to moderate sorption; likely to be mobile in soil, especially in its anionic form. |

| Volatility | Vapor pressure, Henry's Law constant. | Expected to be low due to its ionic character at environmental pH. |

Responsible Handling and Disposal Practices in Laboratory Research

The safe handling and disposal of this compound in a laboratory setting are paramount to protecting researchers and the environment. Guidelines are derived from general safe laboratory practices and information found in Safety Data Sheets (SDS) for structurally similar compounds. fishersci.comthermofisher.com

Handling and Storage:

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, laboratory coats, and chemical-resistant gloves, should always be worn. hscprep.com.au

Ventilation: The compound should be handled in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols. thermofisher.com

Storage: It should be stored in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. chemstock.aefishersci.com

Spill Management:

Minor Spills: For small spills, the material should be carefully swept up, avoiding dust generation, and placed into a suitable, labeled container for disposal. chemstock.ae

Major Spills: In the event of a larger spill, the area should be evacuated, and emergency procedures should be followed. chemstock.ae

Disposal:

Waste Classification: As a halogenated organic compound, this compound is typically classified as hazardous waste. thermofisher.comtemple.edu It should never be disposed of down the drain. hscprep.com.au

Waste Collection: Waste containing this compound should be collected in designated, properly labeled "Halogenated Organic Waste" containers. hscprep.com.auillinois.edu It is crucial to keep halogenated and non-halogenated waste streams separate to facilitate proper disposal and reduce costs. temple.edu

Regulatory Compliance: All disposal practices must comply with local, regional, and national hazardous waste regulations to ensure complete and accurate classification and environmentally sound disposal. fishersci.compurdue.edu Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous. fishersci.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(4-Amino-3-chlorophenyl)acetic acid, and how can reaction conditions be optimized?